molecular formula C12H16N2OS B2404553 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide CAS No. 21083-27-2

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide

Cat. No.: B2404553
CAS No.: 21083-27-2
M. Wt: 236.33
InChI Key: OJESMJVNEOYCAP-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the pyrrolidine ring and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenyl isothiocyanate. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced amines, and substituted pyrrolidine derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide is unique due to its specific structure, which combines the properties of pyrrolidine and phenyl groups with a hydroxymethyl group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESMJVNEOYCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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